1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione
Overview
Description
This compound is a chemical with the molecular formula C10H6ClF3N2O2S . It is a functionalized pyrrole derivative .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a trifluoromethyl group and a chloro group attached to a pyridine ring .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 368.0±52.0 °C and a predicted density of 1.65±0.1 g/cm3 . Its molecular weight is 310.68 .Scientific Research Applications
Luminescent Polymers 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione has been used in the synthesis of highly luminescent polymers. These polymers, such as P-1, P-2, and P-3, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).
Synthesis of Imidosulfonylhydrazones This chemical compound has also been involved in the synthesis of new imidosulfonylhydrazones. These compounds have been explored for their potential antibacterial and antinociceptive properties, indicating their relevance in medicinal chemistry (Silva, Oliveira, & Nunes, 2006).
Amnesia-Reversal Activity A series of cyclic imides, including derivatives of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione, have been synthesized and evaluated for their potential in reversing amnesia. The structural modifications of these compounds have shown significant effects on their biological activity, particularly in memory enhancement in animal models (Butler et al., 1987).
Reactions with Nitrogen-Containing Agents The compound has been studied in reactions with various nitrogen-containing binucleophilic agents. These studies provide valuable insights into the synthesis of novel organic compounds and potential applications in medicinal and organic chemistry (Kosolapova et al., 2013).
Corrosion Inhibition Derivatives of this compound have been synthesized and tested as corrosion inhibitors for carbon steel in acidic environments. Their efficiency as inhibitors and the mechanisms of their adsorption on steel surfaces have been explored, suggesting applications in industrial corrosion protection (Zarrouk et al., 2015).
Caspase-3 Inhibitory Activity Some derivatives of this compound have shown potent inhibitory activity against caspase-3, an enzyme involved in apoptosis. This indicates potential therapeutic applications in treating diseases involving apoptosis, such as cancer (Kravchenko et al., 2005).
Crystalline Modifications Studies have been conducted on the crystalline modifications of derivatives of this compound. Understanding these modifications is crucial for applications in materials science, particularly in the development of new solid-state materials (Lodochnikova et al., 2017).
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2S/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCIWODRVZVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148423 | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione | |
CAS RN |
338397-94-7 | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338397-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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